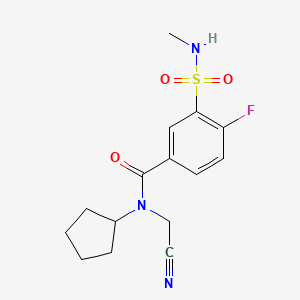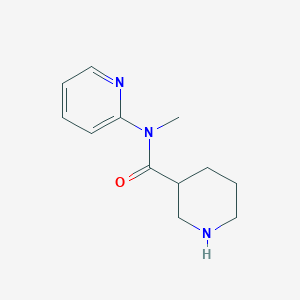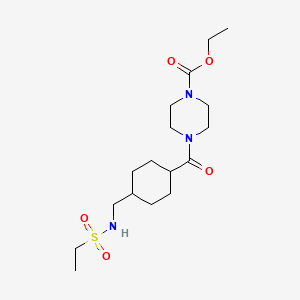![molecular formula C18H17NO4S3 B2419756 3-acetil-N-[2-hidroxi-2-(tiofen-2-il)-2-(tiofen-3-il)etil]benceno-1-sulfonamida CAS No. 2097910-61-5](/img/structure/B2419756.png)
3-acetil-N-[2-hidroxi-2-(tiofen-2-il)-2-(tiofen-3-il)etil]benceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The optical absorption properties and fluorescence properties of 3-hydroxy-2-(thiophen-2-yl)chromen-4-one (3-HTC) were simulated by the time-dependent density functional theory (TDDFT) method . The experimental absorption spectrum and fluorescence spectrum were reproduced well by the calculated vertical excitation energies of 3-HTC-a, which corresponds to the intramolecular hydrogen bond O2⋯H1–O1 .Chemical Reactions Analysis
The excited state intramolecular proton transfer (ESIPT) mechanism of 3-HTC has been systematically investigated . After photo-excitation, the intramolecular proton transfer reaction with the H1 atom moving from O1 to O2 occurs more readily in both the dynamics and thermodynamics aspects .Physical and Chemical Properties Analysis
Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
- Ejemplos incluyen agentes antiinflamatorios, compuestos anticancerígenos y fármacos antihipertensivos que incorporan el sistema de anillo de tiofeno .
- Los compuestos que contienen tiofeno exhiben diversos efectos biológicos. Por ejemplo:
- La sal de maleato de 1-(2,5-dimetiltiofen-3-il)-3-(5-metil-1H-imidazol-4-il)propan-1-ona muestra promesa en el tratamiento de la enfermedad de Alzheimer .
Química Medicinal y Desarrollo de Fármacos
Actividad Biológica
Antagonistas de la Serotonina y Tratamiento del Alzheimer
Hormonas Vegetales y Aplicaciones Agrícolas
Mecanismo De Acción
Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea (1) acts as an anti-inflammatory agent; the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one (2) works as serotonin antagonists and is used in the treatment of Alzheimer’s .
Direcciones Futuras
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
3-acetyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-13(20)14-4-2-5-16(10-14)26(22,23)19-12-18(21,15-7-9-24-11-15)17-6-3-8-25-17/h2-11,19,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVMUYFJJRDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2419673.png)


![4-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2419678.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2419683.png)


![N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2419688.png)
![2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2419689.png)



![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)
